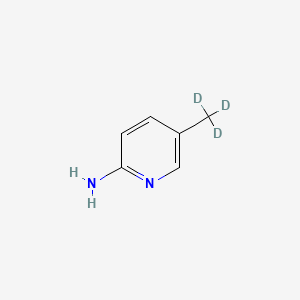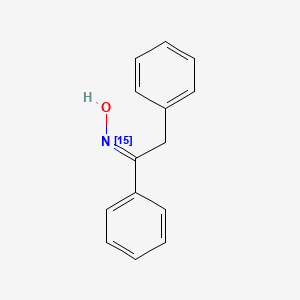
Deoxybenzoin Oxime-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Deoxybenzoin Oxime-15N is a compound with the molecular formula C14H13NO1. It is also known by its synonyms Deoxybenzoin Oxime-15N and (NE)-N-(1,2-diphenylethylidene) (15N)hydroxylamine1.
Synthesis Analysis
The synthesis of oximes like Deoxybenzoin Oxime-15N can be accomplished through various methods. One common method involves the condensation of a hydroxylamine with a carbonyl2. More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene2.Molecular Structure Analysis
The molecular structure of Deoxybenzoin Oxime-15N can be represented by different notations. The IUPAC name is (NE)-N-(1,2-diphenylethylidene) (15N)hydroxylamine1. The InChI representation isInChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+/i15+11. The Canonical SMILES notation is C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C21.Chemical Reactions Analysis
Oximes, including Deoxybenzoin Oxime-15N, have diverse reactivity modes that enable their use in various methodologies, from cycloadditions to bioconjugation3. Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines3.
Physical And Chemical Properties Analysis
Deoxybenzoin Oxime-15N has a molecular weight of 212.25 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 21. The compound has a rotatable bond count of 31. Its exact mass and monoisotopic mass are both 212.096748932 g/mol1. The topological polar surface area is 32.6 Ų1.
Safety And Hazards
Specific safety and hazard information for Deoxybenzoin Oxime-15N was not found in the search results. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for Deoxybenzoin Oxime-15N and other oximes involve further exploration of their diverse applications. This includes their use in dynamic materials, energetic materials, and biocatalytic oxime reductions3. The challenges of using oximes for diverse applications also need to be addressed3.
properties
IUPAC Name |
(NE)-N-(1,2-diphenylethylidene)(15N)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+/i15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-VMUHYYQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=[15N]\O)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxybenzoin Oxime-15N | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


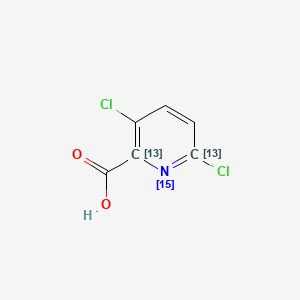
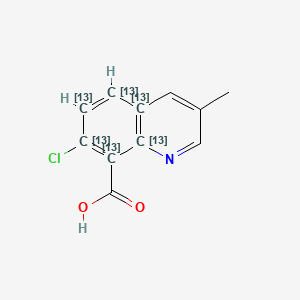
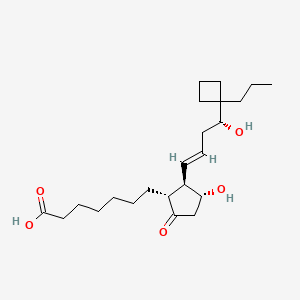

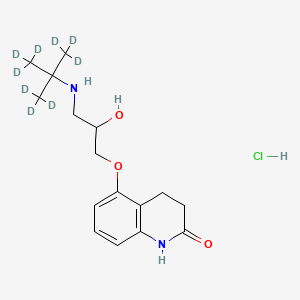

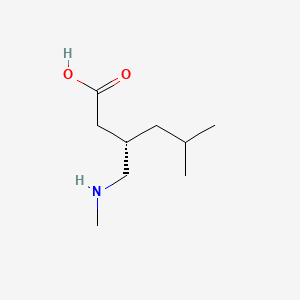

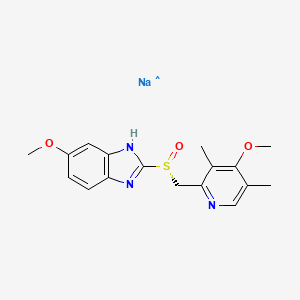
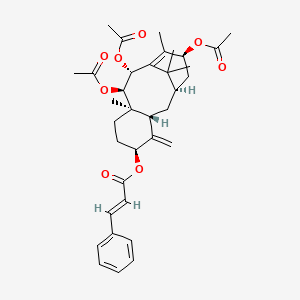
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
